

Application Notes and Protocols for TM-N1324

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Compound of Interest

Compound Name: TM-N1324

Cat. No.: B15605796

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This document provides detailed application notes and protocols for the preparation and use of **TM-N1324**, a potent and selective agonist of the G-Protein-Coupled Receptor 39 (GPR39).

Introduction

TM-N1324, also known as Cpd1324, is a small molecule agonist for GPR39.^{[1][2]} It exhibits high potency and selectivity, making it a valuable tool for investigating the physiological functions of GPR39.^[1] The activity of **TM-N1324** is notably enhanced in the presence of zinc ions (Zn^{2+}).^{[3][4]} This compound has been utilized in a variety of in vitro and in vivo studies to explore the role of GPR39 in gastrointestinal hormone secretion and other metabolic processes.^{[1][5]}

Chemical and Physical Properties

A summary of the key chemical and physical properties of **TM-N1324** is presented in Table 1.

Property	Value	Reference
Molecular Formula	C ₁₈ H ₁₃ ClFN ₇ O	[1]
Molecular Weight	397.79 g/mol	[1][3]
CAS Number	1144477-35-9	[1][3]
Appearance	Solid	[1][2]
Purity	≥98% (HPLC)	[1][2]
Aqueous Solubility	65 μM (at pH 7.0)	[3][6]
Solubility in Organic Solvents	Soluble in DMSO and Ethanol	[1][6]

Biological Activity

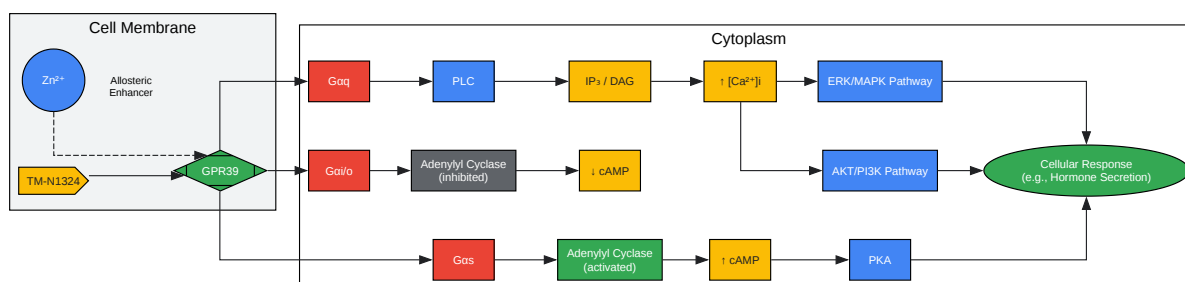
TM-N1324 is a potent agonist of both human and murine GPR39. Its potency is significantly increased in the presence of Zn²⁺, which acts as an allosteric enhancer.[4] The half-maximal effective concentrations (EC₅₀) for **TM-N1324** are summarized in Table 2.

Target	Condition	EC ₅₀	Reference
Human GPR39	without Zn ²⁺	280 nM	[2][3][6]
Human GPR39	with Zn ²⁺	9 nM	[2][3][6]
Murine GPR39	without Zn ²⁺	180 nM	[2][3][6]
Murine GPR39	with Zn ²⁺	5 nM	[2][3][6]

TM-N1324 has been shown to be highly selective for GPR39 over a large panel of other GPCRs.[1][2]

Signaling Pathways

Activation of GPR39 by **TM-N1324** can initiate multiple downstream signaling cascades. The primary pathways include Gαq, Gαi/o, and to a lesser extent, Gαs.[4][5] These can lead to the activation of downstream effectors such as the ERK/MAPK and AKT/PI3K pathways, which are involved in cell survival and proliferation.[4]



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Caption: GPR39 signaling pathways activated by **TM-N1324**.

Experimental Protocols

Preparation of Stock Solutions

It is recommended to prepare a concentrated stock solution of **TM-N1324** in an organic solvent and store it under appropriate conditions.

Materials:

- **TM-N1324** solid
- Dimethyl sulfoxide (DMSO), sterile
- Sterile microcentrifuge tubes or vials

Protocol:

- Allow the **TM-N1324** solid to equilibrate to room temperature before opening the vial.

- To prepare a 10 mM stock solution, dissolve 3.98 mg of **TM-N1324** in 1 mL of DMSO.
- Vortex or sonicate the solution to ensure complete dissolution. Gentle warming may also be applied.[\[7\]](#)
- Aliquot the stock solution into smaller volumes in sterile tubes to avoid repeated freeze-thaw cycles.
- Store the stock solution at -20°C for up to one year or at -80°C for up to two years.[\[3\]](#)

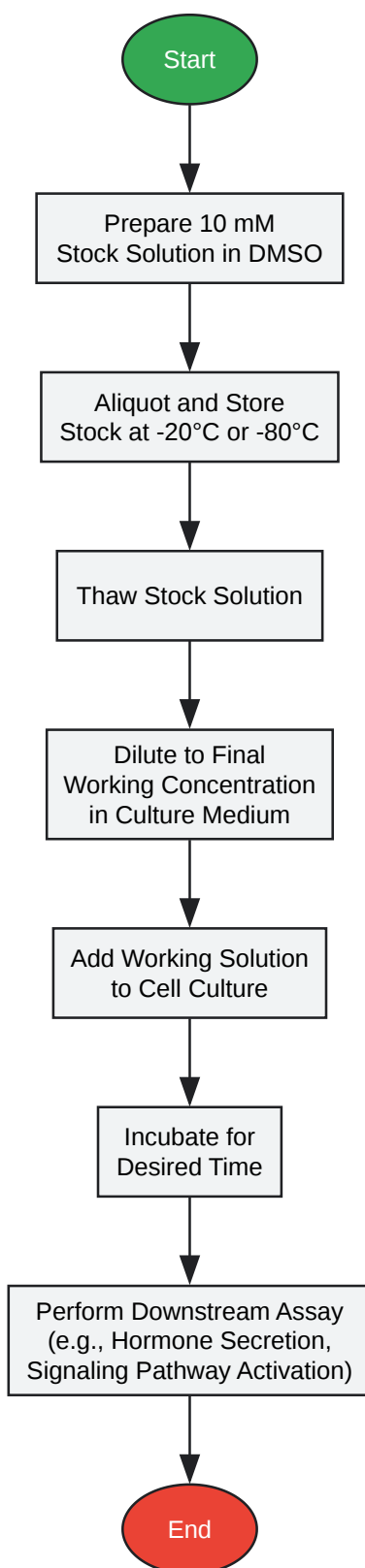
Preparation of Working Solutions for In Vitro Experiments

Materials:

- **TM-N1324** stock solution (e.g., 10 mM in DMSO)
- Appropriate cell culture medium or buffer (e.g., PBS)

Protocol:

- Thaw a vial of the **TM-N1324** stock solution.
- Dilute the stock solution to the desired final concentration using the appropriate cell culture medium or buffer.
- For cell-based assays, ensure that the final concentration of DMSO does not exceed 0.1% to avoid solvent-induced cytotoxicity. If a higher concentration is necessary, a vehicle control with the same DMSO concentration should be included in the experiment.[\[6\]](#)



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Caption: Workflow for preparing **TM-N1324** for in vitro experiments.

In Vitro Experimental Examples

- **Hormone Secretion Assay:** Isolated mouse gastric mucosa cells or intestinal organoids can be treated with **TM-N1324** (e.g., 1 μ M) to measure the release of hormones such as somatostatin, ghrelin, or GLP-1.[\[1\]](#)[\[5\]](#)
- **Signaling Pathway Analysis:** HEK293 or COS-7 cells expressing GPR39 can be stimulated with **TM-N1324** to measure downstream signaling events like inositol phosphate accumulation or cAMP production.[\[1\]](#)
- **Intestinal Permeability Assay:** Caco-2 cell monolayers can be used to assess the intestinal permeability of **TM-N1324**.[\[3\]](#)

Preparation of Formulations for In Vivo Experiments

For oral administration in animal models, **TM-N1324** can be formulated as a suspension.

Vehicle Composition:

- 10% DMSO
- 40% PEG300
- 5% Tween-80
- 45% Saline

Protocol for a 1.22 mg/mL Suspension:

- Prepare a concentrated stock solution of **TM-N1324** in DMSO (e.g., 12.2 mg/mL).
- For 1 mL of the final formulation, add 100 μ L of the DMSO stock solution to 400 μ L of PEG300 and mix thoroughly.
- Add 50 μ L of Tween-80 and mix until uniform.
- Add 450 μ L of saline to bring the final volume to 1 mL.
- Use sonication to aid in the formation of a uniform suspension.[\[3\]](#)

- It is recommended to prepare this formulation fresh on the day of use.[3]

Dosage:

- A common oral dose used in mice is 30 mg/kg.[1][5]

In Vivo Experimental Example

- Metabolic Studies in Mice: **TM-N1324** (30 mg/kg) can be administered orally to mice on a high-fat diet to study its effects on food intake, body weight, and plasma levels of gastrointestinal hormones.[1][5] Blood samples can be collected at various time points (e.g., 2 and 4 hours) post-dosing for analysis.[5]

Safety Precautions

TM-N1324 is for research use only and is not for human or veterinary use.[1] Standard laboratory safety practices should be followed when handling this compound, including the use of personal protective equipment such as gloves, lab coat, and safety glasses.

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